molecular formula C14H13NO4 B2955325 2-(2-acetyl-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 41935-27-7

2-(2-acetyl-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2955325
CAS No.: 41935-27-7
M. Wt: 259.261
InChI Key: XIMLYUAJDIUXCV-UHFFFAOYSA-N
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Description

Product Overview 2-(2-Acetyl-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS 41935-27-7) is a high-purity organic compound with the molecular formula C 14 H 13 NO 4 and a molecular weight of 259.26 g/mol . This compound is supplied as a powder and is intended for research applications only. Research Applications and Value This compound belongs to the class of isoindoline-1,3-dione (phthalimide) derivatives, which are of significant interest in medicinal chemistry due to their multidirectional biological activities . Scientific literature indicates that structurally similar analogs are being investigated as promising candidates for Alzheimer's disease therapy. These related compounds have shown potent inhibitory activity against key enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . By inhibiting these enzymes, such compounds can increase acetylcholine levels in the brain, potentially alleviating cognitive symptoms associated with Alzheimer's disease. The most active analogs have demonstrated IC 50 values in the low micromolar to nanomolar range, providing a solid basis for further structural modifications in inhibitor design . Furthermore, phthalimide derivatives exhibit notable anti-inflammatory properties, acting through the suppression of cyclooxygenase (COX-1 and COX-2) enzymes and the modulation of various pro-inflammatory factors . The presence of the acetyl-oxobutyl side chain in this specific molecule may offer a valuable synthetic handle for further chemical modifications, making it a versatile building block for developing novel bioactive molecules in drug discovery programs. Usage Note This product is intended for research purposes in a laboratory setting only. It is not approved for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-acetyl-3-oxobutyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-8(16)12(9(2)17)7-15-13(18)10-5-3-4-6-11(10)14(15)19/h3-6,12H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMLYUAJDIUXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CN1C(=O)C2=CC=CC=C2C1=O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 2-(2-acetyl-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione involves the reaction of acetylacetone with an appropriate isoindole derivative. The reaction typically requires a base such as potassium tert-butoxide and a solvent like tert-butanol. The mixture is heated at reflux temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(2-acetyl-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The diketone moiety can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The isoindole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

Scientific Research Applications

2-(2-acetyl-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-acetyl-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(2-acetyl-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione with structurally related isoindole-1,3-dione derivatives, highlighting molecular features and key properties from the evidence:

Compound Name Molecular Formula Molecular Weight Substituent Key Properties Source
This compound C₁₄H₁₃NO₄ 259.26 2-acetyl-3-oxobutyl Inferred: Moderate hydrophobicity (logP ~1.8–2.2); reactive ketone and acetyl groups -
2-(3,3-dimethyl-2-oxobutyl)isoindole-1,3-dione (CAS 56658-35-6) C₁₄H₁₅NO₃ 245.27 3,3-dimethyl-2-oxobutyl Density: 1.206 g/cm³; Boiling point: 365.4°C; LogP: 1.835; High thermal stability due to branching
5-[(2-aminoethyl)(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione C₁₆H₁₇N₃O₄ 315.33 Aminoethyl-methylamino and dioxopiperidinyl Inferred: Enhanced solubility in polar solvents due to amino groups; potential biological activity
4-fluoro-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione C₁₄H₁₂FN₂O₄ 291.26 Fluoro and methyl-dioxopiperidinyl Inferred: Increased polarity (fluorine electronegativity); potential use in medicinal chemistry
2-tert-butoxy-isoindole-1,3-dione (CAS 51951-30-5) C₁₂H₁₃NO₃ 219.24 tert-butoxy Inferred: Steric hindrance from bulky tert-butoxy group; reduced reactivity at the isoindole core
2-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione (CAS 1798883-27-8) C₁₅H₁₆N₂O₂ 256.30 Tetrahydropyridinyl-ethyl Inferred: Basic nitrogen in tetrahydropyridine enhances solubility; potential for pharmaceutical applications

Key Observations:

Substituent Effects on Hydrophobicity: The 3,3-dimethyl-2-oxobutyl substituent in CAS 56658-35-6 results in a lower molecular weight (245.27) and moderate logP (1.835), suggesting balanced lipophilicity suitable for drug delivery .

Functional Group Reactivity :

  • The acetyl and ketone groups in the target compound may serve as sites for nucleophilic addition or condensation reactions, similar to the reactivity observed in other oxo-substituted derivatives .
  • Fluoro and dioxopiperidinyl groups (e.g., in CAS entries from ) enhance electronic interactions, improving binding affinity in biological targets.

Biological Relevance: Compounds with aminoethyl or tetrahydropyridinyl substituents (e.g., ) exhibit increased polarity, making them candidates for CNS-targeted therapeutics due to improved blood-brain barrier penetration.

Biological Activity

2-(2-acetyl-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound characterized by its isoindole and diketone functionalities. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential applications in various fields.

The IUPAC name for the compound is 2-(2-acetyl-3-oxobutyl)-isoindole-1,3-dione, with a molecular formula of C14H13NO4. The compound can be synthesized through various methods, including the reaction of acetylacetone with isoindole derivatives under basic conditions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique structural features facilitate binding to these targets, modulating their activity and leading to various biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can potentially act on specific receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown effectiveness against a range of bacterial strains:

Microorganism Activity
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Pseudomonas aeruginosaMinimal inhibition

This antimicrobial efficacy suggests potential applications in treating infections caused by resistant bacterial strains.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the following mechanisms:

  • Cell Cycle Arrest : The compound may cause cell cycle arrest at the G2/M phase.
  • Induction of Apoptosis : Increased expression of pro-apoptotic proteins has been noted.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Antimicrobial Activity :
    • Conducted on various bacterial strains.
    • Results indicated a broad spectrum of activity with varying levels of inhibition.
    • Suggested potential for development as a new class of antibiotics.
  • Study on Anticancer Effects :
    • Focused on human cancer cell lines.
    • Demonstrated significant reduction in cell viability at certain concentrations.
    • Proposed mechanisms included modulation of apoptotic pathways.

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